2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Benzimidazole derivatives are known to have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to the minor groove of the DNA molecule, recognizing specific base sequences . This interaction can influence DNA replication and transcription processes. Additionally, this compound has been reported to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to biomolecules, such as DNA and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular functions . Additionally, this compound can be metabolized into active or inactive metabolites, which can further influence its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The accumulation of the compound in certain tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, to form the benzimidazole core.
Acetamide Formation: Finally, the chlorinated benzimidazole is reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-
Properties
IUPAC Name |
2-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-15-9-5-3-2-4-8(9)14-10(15)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUHJXHFEGAMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.